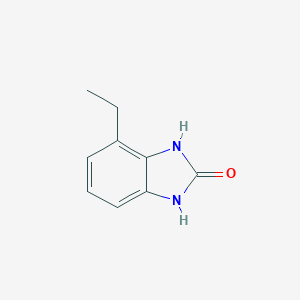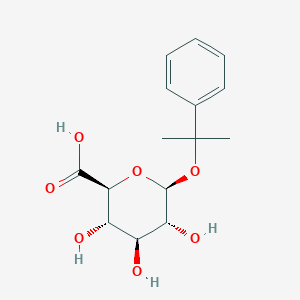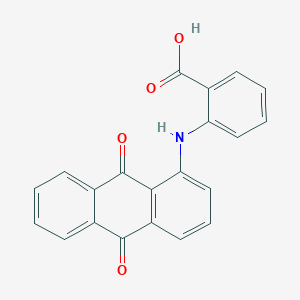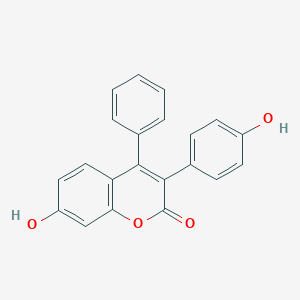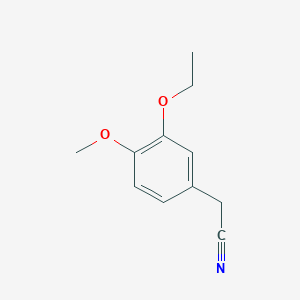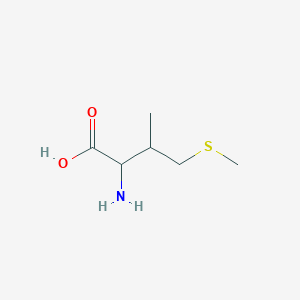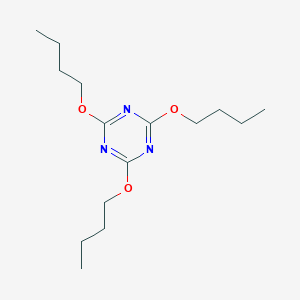
2,4,6-Tributoxy-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Tributoxy-1,3,5-triazine (TBT) is a heterocyclic compound that has gained significant attention in the field of chemistry and biochemistry due to its unique properties and potential applications. TBT is a colorless, crystalline solid that is soluble in organic solvents such as ethanol, acetone, and chloroform. This compound has a wide range of applications in the fields of agriculture, pharmaceuticals, and material science.
Mécanisme D'action
The mechanism of action of 2,4,6-Tributoxy-1,3,5-triazine is not well understood. However, it is believed that 2,4,6-Tributoxy-1,3,5-triazine acts as a nucleophile and reacts with electrophilic species such as carbonyl compounds and epoxides. 2,4,6-Tributoxy-1,3,5-triazine has also been shown to form stable complexes with metal ions such as copper and zinc.
Biochemical and Physiological Effects:
2,4,6-Tributoxy-1,3,5-triazine has been shown to have potential biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties. 2,4,6-Tributoxy-1,3,5-triazine has also been shown to inhibit the growth of cancer cells in vitro. However, more research is needed to fully understand the biochemical and physiological effects of 2,4,6-Tributoxy-1,3,5-triazine.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,4,6-Tributoxy-1,3,5-triazine in lab experiments is its high reactivity towards electrophilic species. 2,4,6-Tributoxy-1,3,5-triazine is also relatively easy to synthesize and purify. However, one limitation of using 2,4,6-Tributoxy-1,3,5-triazine is its potential toxicity. 2,4,6-Tributoxy-1,3,5-triazine has been shown to be toxic to aquatic organisms and has been classified as a hazardous substance by the Environmental Protection Agency (EPA).
Orientations Futures
There are several future directions for the study of 2,4,6-Tributoxy-1,3,5-triazine. One direction is the synthesis of 2,4,6-Tributoxy-1,3,5-triazine derivatives with improved properties such as higher reactivity and lower toxicity. Another direction is the study of 2,4,6-Tributoxy-1,3,5-triazine in the context of metal-organic frameworks and zeolites. 2,4,6-Tributoxy-1,3,5-triazine could be used as a building block for the synthesis of new MOFs and zeolites with improved properties. Finally, the potential biomedical applications of 2,4,6-Tributoxy-1,3,5-triazine should be further explored. 2,4,6-Tributoxy-1,3,5-triazine could be used as a drug delivery agent or as a therapeutic agent for the treatment of cancer and other diseases.
Conclusion:
In conclusion, 2,4,6-Tributoxy-1,3,5-triazine is a heterocyclic compound that has potential applications in the fields of material science, pharmaceuticals, and biochemistry. 2,4,6-Tributoxy-1,3,5-triazine can be synthesized using various methods and has unique properties that make it useful in lab experiments. 2,4,6-Tributoxy-1,3,5-triazine has potential biochemical and physiological effects and has been shown to have potential applications in the treatment of cancer. However, more research is needed to fully understand the properties and applications of 2,4,6-Tributoxy-1,3,5-triazine.
Méthodes De Synthèse
2,4,6-Tributoxy-1,3,5-triazine can be synthesized by the reaction of cyanuric chloride with butanol in the presence of a base such as pyridine. This reaction results in the formation of 2,4,6-Tributoxy-1,3,5-triazine as a byproduct. Another method of synthesis is the reaction of cyanuric acid with butanol in the presence of a dehydrating agent such as thionyl chloride. This reaction also results in the formation of 2,4,6-Tributoxy-1,3,5-triazine as a byproduct.
Applications De Recherche Scientifique
2,4,6-Tributoxy-1,3,5-triazine has been extensively studied for its potential applications in the field of material science. It has been used as a cross-linking agent for the synthesis of polymers, resins, and coatings. 2,4,6-Tributoxy-1,3,5-triazine has also been used as a precursor for the synthesis of metal-organic frameworks (MOFs) and zeolites. MOFs and zeolites are porous materials that have potential applications in gas storage, catalysis, and drug delivery.
Propriétés
Numéro CAS |
19837-00-4 |
|---|---|
Formule moléculaire |
C15H27N3O3 |
Poids moléculaire |
297.39 g/mol |
Nom IUPAC |
2,4,6-tributoxy-1,3,5-triazine |
InChI |
InChI=1S/C15H27N3O3/c1-4-7-10-19-13-16-14(20-11-8-5-2)18-15(17-13)21-12-9-6-3/h4-12H2,1-3H3 |
Clé InChI |
RFWINRJWJPNZQG-UHFFFAOYSA-N |
SMILES |
CCCCOC1=NC(=NC(=N1)OCCCC)OCCCC |
SMILES canonique |
CCCCOC1=NC(=NC(=N1)OCCCC)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-[(tert-butyldimethylsilyl)oxy]-1H-indole](/img/structure/B12634.png)
